Core Scaffold Differentiation: Antiproliferative Activity Window in Tubulin-Targeting Class
The dibenzothiazine dioxide core is a novel heterocycle for tubulin inhibition. For the class, lead compounds 6-(phenylsulfonyl)- and 6-tosyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide show promising antiproliferative activity with GI50 values in the range of 2–5.4 µM across a panel of six human solid tumor cell lines [1]. The target compound's differentiation from these specific leads, or from the unsubstituted (5,5-Dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid, is its 9-ethyl substituent, which is predicted to alter the ClogP, molecular shape, and potential for target engagement versus the unsubstituted analog. No direct biological data are available for this specific molecule to confirm or refute a potency difference.
| Evidence Dimension | Antiproliferative Activity (GI50) |
|---|---|
| Target Compound Data | No data available; biological activity is uncharacterized |
| Comparator Or Baseline | 6-(phenylsulfonyl)-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide: GI50 range 2–5.4 µM (6 human solid tumor cell lines) |
| Quantified Difference | Unknown; the 9-ethyl acetic acid derivative remains to be evaluated. |
| Conditions | In vitro antiproliferative assay against a panel of six human solid tumor cell lines, as described by Guerra et al., 2021. |
Why This Matters
For researchers, this compound represents a novel chemical space within a validated tubulin-targeting class, offering potential for intellectual property generation and structure-activity relationship (SAR) studies, but it carries the inherent risk of an uncharacterized molecule with no guaranteed biological outcome.
- [1] Guerra, W. D., et al. (2021). Design, Synthesis, and in vitro Evaluation of Tubulin-Targeting Dibenzothiazines with Antiproliferative Activity as a Novel Heterocycle Building Block. ChemMedChem, 16(19), 3003–3016. PMID: 34231318. View Source
